1-([1,1'-Biphenyl]-4-yl)-2,2-difluorocyclopropane-1-carboxylic acid
Description
1-([1,1'-Biphenyl]-4-yl)-2,2-difluorocyclopropane-1-carboxylic acid is a cyclopropane-derived carboxylic acid featuring a biphenyl moiety at the 1-position and two fluorine atoms at the 2,2-positions of the cyclopropane ring. The biphenyl group likely enhances steric bulk and π-π stacking interactions, while the difluorocyclopropane motif may improve metabolic stability and lipophilicity compared to non-fluorinated analogs .
Properties
Molecular Formula |
C16H12F2O2 |
|---|---|
Molecular Weight |
274.26 g/mol |
IUPAC Name |
2,2-difluoro-1-(4-phenylphenyl)cyclopropane-1-carboxylic acid |
InChI |
InChI=1S/C16H12F2O2/c17-16(18)10-15(16,14(19)20)13-8-6-12(7-9-13)11-4-2-1-3-5-11/h1-9H,10H2,(H,19,20) |
InChI Key |
ZEIIRAVLABWCTM-UHFFFAOYSA-N |
Canonical SMILES |
C1C(C1(F)F)(C2=CC=C(C=C2)C3=CC=CC=C3)C(=O)O |
Origin of Product |
United States |
Preparation Methods
I(I)/I(III)-Catalyzed Fluorinative Ring Contraction
A seminal method involves bicyclobutanes (BCBs) as masked cyclobutene precursors. Under Brønsted acid activation, BCBs isomerize to cyclobutenes, which undergo 4→3 fluorinative ring contraction. Key conditions include:
- Catalyst : p-TolI (20 mol%).
- Oxidant : Selectfluor.
- Fluoride Source : Pyridine·HF (4–16 mmol).
- Solvent : Dichloroethane (DCE).
This method achieves up to 88% yield and >20:1 cis:trans selectivity (Table 1). Mechanistic studies confirm the intermediacy of cyclobutene derivatives, validated by NMR and X-ray crystallography.
Table 1: Optimization of I(I)/I(III)-Catalyzed Cyclopropanation
| Entry | Substrate | Temp (°C) | HF Equiv | Yield (%) | cis:trans |
|---|---|---|---|---|---|
| 1 | p-F-Ph | RT | 5 | 72 | 17:1 |
| 2 | m-CF₃-Ph | 50 | 7 | 64 | 8.1:1 |
Thermal Addition of Carboxylic Acids to gem-Difluoroalkenes
An alternative approach leverages β,β-difluoroacrylates as substrates. Carboxylic acids add regioselectively under thermal conditions (75–150°C) without catalysts. For example:
- Substrate : Tetrasubstituted β,β-difluoroacrylate.
- Conditions : Acetonitrile, 150°C, 48h.
- Yield : Up to 93%.
This method tolerates diverse carboxylic acids, including aryl, heteroaryl, and alkyl variants.
Biphenyl Coupling Methodologies
The biphenyl segment is typically introduced via cross-coupling or cycloaddition reactions.
Furanyl-Based Cycloaddition
Another route involves reacting benzene with 2-substituted furans under acid catalysis to form biphenyl intermediates. For example:
- Furan Derivative : 2-Methylfuran.
- Catalyst : Brønsted/Lewis acid.
- Product : Biphenyl-4-carboxylic acid ester.
Carboxylic Acid Functionalization
Oxidation of Esters
The target carboxylic acid is often accessed via hydrolysis of esters. A patent (EP0533013A2) describes:
Direct Carboxylic Acid Addition
As noted in Section 1.2, thermal addition of pre-formed carboxylic acids to gem-difluoroalkenes provides a direct route. This method avoids post-synthetic oxidation, streamlining the synthesis.
Stereoselective Considerations
Achieving high cis selectivity in the difluorocyclopropane ring is critical. Key factors include:
- Electron-Donating Groups : Enhance selectivity (e.g., p-F-Ph vs. m-CF₃-Ph).
- Temperature : Lower temps (RT) favor cis products, while higher temps (50°C) may invert selectivity.
- HF Equivalents : Increased HF shifts equilibrium toward ring-contracted products.
Conformational analysis via X-ray crystallography confirms the cis configuration’s stability, attributed to Walsh orbital interactions.
Purification and Characterization
Chemical Reactions Analysis
1-([1,1’-Biphenyl]-4-yl)-2,2-difluorocyclopropane-1-carboxylic acid undergoes various chemical reactions, including:
Scientific Research Applications
Research indicates that compounds containing difluorocyclopropane structures exhibit diverse biological activities. The following sections summarize key findings related to its pharmacological properties.
Anticancer Activity
Studies have demonstrated that difluorocyclopropanes can act as inhibitors of cancer cell proliferation. For instance, derivatives of 1-([1,1'-biphenyl]-4-yl)-2,2-difluorocyclopropane-1-carboxylic acid have shown promising results in preclinical models against various cancer types due to their ability to disrupt cellular signaling pathways involved in tumor growth .
Antimicrobial Properties
The incorporation of fluorinated groups has been linked to enhanced antimicrobial activity. Research has indicated that compounds similar to this compound can inhibit the growth of both Gram-positive and Gram-negative bacteria . This property is particularly valuable in developing new antibiotics amid rising antibiotic resistance.
Applications in Drug Development
The unique chemical structure of this compound positions it as a potential lead compound in drug discovery. Its applications include:
- Drug Design: The compound serves as a scaffold for developing new drugs targeting specific receptors or enzymes. Its fluorinated nature may improve the pharmacokinetic profile of drug candidates.
- Prodrug Development: The compound can be modified to create prodrugs that enhance bioavailability and target specificity.
Agrochemical Applications
In addition to medicinal uses, this compound has potential applications in agriculture as a plant growth regulator or pesticide. The fluorinated cyclopropane derivatives can exhibit herbicidal or insecticidal properties due to their ability to interact with biological pathways in pests or plants .
Case Studies
Several case studies highlight the application of this compound:
Mechanism of Action
The mechanism of action of 1-([1,1’-Biphenyl]-4-yl)-2,2-difluorocyclopropane-1-carboxylic acid involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, modulating their activity. For example, it may inhibit the activity of certain enzymes by binding to their active sites, thereby preventing substrate binding and catalysis . The exact molecular pathways involved depend on the specific biological context in which the compound is studied.
Comparison with Similar Compounds
Key Observations :
- Biphenyl vs.
- Fluorine Substitution: The 2,2-difluoro configuration in the target compound may increase metabolic stability and electron-withdrawing effects compared to non-fluorinated or mono-fluorinated analogs (e.g., 1-fluorocyclopropane-1-carboxylic acid in ).
- Chlorine vs. Methoxy Groups : Chlorinated analogs () exhibit higher molecular weights and lipophilicity (clogP ~3.5) compared to methoxy-substituted derivatives (clogP ~2.1), impacting solubility and bioavailability .
Physicochemical Properties
- Melting Points: Difluoro-substituted cyclopropanes (e.g., 1-(2,2-difluorobenzo[1,3]dioxol-5-yl)cyclopropane-1-carboxylic acid, ) show higher melting points (~150–155°C) than non-fluorinated analogs (e.g., 1-(4-methoxyphenyl)cyclopropane-1-carboxylic acid, ~98–102°C, ), likely due to enhanced crystal packing from fluorine’s electronegativity .
- Acidity (pKa) : The carboxylic acid group’s pKa in cyclopropane derivatives ranges from ~3.8–4.2 (e.g., 1-(4-chloro-2-fluorophenyl)cyclopropane-1-carboxylic acid, pKa 3.81, ), slightly lower than typical aliphatic carboxylic acids (pKa ~4.8), due to the electron-withdrawing cyclopropane ring .
Key Challenges and Opportunities
- Contradictions: Fluorinated analogs (e.g., ) exhibit superior stability but may face synthetic challenges due to fluorine’s reactivity. Non-fluorinated analogs () are easier to synthesize but less metabolically robust.
- Unanswered Questions : The exact pharmacokinetic profile and toxicity of the target compound remain uncharacterized, necessitating further preclinical studies.
Biological Activity
1-([1,1'-Biphenyl]-4-yl)-2,2-difluorocyclopropane-1-carboxylic acid (CAS No. 2229453-29-4) is a compound that has garnered attention in medicinal chemistry due to its unique structural features and potential biological activities. This article explores the compound's biological activity, focusing on its pharmacological properties, mechanisms of action, and relevant case studies.
- Molecular Formula : CHFO
- Molecular Weight : 274.26 g/mol
- Structure : The compound features a cyclopropane ring substituted with a biphenyl group and two fluorine atoms, which significantly influence its biological interactions.
Biological Activity Overview
The incorporation of fluorine atoms into organic compounds often enhances their biological activity. Fluorinated compounds can exhibit improved metabolic stability, altered lipophilicity, and enhanced binding affinity to biological targets. The specific biological activities of this compound include:
- Anticancer Activity :
- Anti-inflammatory Effects :
- Antimicrobial Properties :
The mechanisms by which this compound exerts its biological effects are still under investigation. However, several hypotheses include:
- Inhibition of Enzymatic Pathways : The compound may act as an inhibitor of specific enzymes involved in cancer cell proliferation or inflammation.
- Interaction with Receptors : It is possible that the compound binds to certain receptors or proteins within cells, altering signaling pathways crucial for cell survival and proliferation.
Research Findings and Case Studies
Recent studies have highlighted the potential of difluorocyclopropane derivatives in drug development:
| Study | Findings |
|---|---|
| Beilstein Journal of Organic Chemistry | Reviewed the biological importance of difluorocyclopropanes, emphasizing their utility in medicinal chemistry for developing new therapeutic agents . |
| MDPI Journal | Discussed the synthesis and application of difluorocyclopropanes in drug discovery, noting their role as precursors for biologically active compounds . |
| GLP Bio | Reported on the antimicrobial potential of related compounds, suggesting further exploration into their pharmacological applications . |
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
